2-Isopropoxyethyl 4-methylbenzenesulfonate

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

2-Isopropoxyethyl 4-methylbenzenesulfonate is a primary alkyl tosylate ester (C12H18O4S, MW 258.33) that functions as a versatile electrophilic building block. It enables the introduction of the 2-isopropoxyethyl moiety via SN2 nucleophilic substitution, a pathway exploited in the synthesis of drug candidates such as the myeloperoxidase inhibitor Verdiperstat.

Molecular Formula C12H18O4S
Molecular Weight 258.33
CAS No. 51218-98-5
Cat. No. B2412901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxyethyl 4-methylbenzenesulfonate
CAS51218-98-5
Molecular FormulaC12H18O4S
Molecular Weight258.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C
InChIInChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3
InChIKeyFWLOEZJLQRIKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Isopropoxyethyl 4-methylbenzenesulfonate (CAS 51218-98-5) – A High-Boiling Tosylate Electrophile for Pharmaceutical Synthesis


2-Isopropoxyethyl 4-methylbenzenesulfonate is a primary alkyl tosylate ester (C12H18O4S, MW 258.33) that functions as a versatile electrophilic building block. It enables the introduction of the 2-isopropoxyethyl moiety via SN2 nucleophilic substitution, a pathway exploited in the synthesis of drug candidates such as the myeloperoxidase inhibitor Verdiperstat [1]. Its physical properties include a predicted boiling point of 365.1 °C and a flash point of 174.6 °C, indicating low volatility suitable for controlled thermal processes .

Why 2-Isopropoxyethyl 4-methylbenzenesulfonate Cannot Be Replaced by Unvalidated Analogs


Sulfonate esters used as electrophiles are not interchangeable; the leaving group (tosylate vs. mesylate) and alkyl backbone dictate reaction rates, purity profiles, and isolation ease. For a given synthetic route to an active pharmaceutical ingredient, the kinetic behavior established with the tosylate—such as specific SN2 hydrolysis rates and solvent compatibility—cannot be replicated by a mesylate or halide without re-optimizing the entire process, risking impurity formation and yield loss [1].

Direct Head-to-Head Performance Data for 2-Isopropoxyethyl 4-methylbenzenesulfonate vs. Closest Analogs


Leaving Group pKa: Tosylate vs. Mesylate – Quantifying Superior Reactivity

The sulfonate leaving group of the target compound (tosylate) has a conjugate acid pKa of -0.43, compared to -1.54 for the mesylate analog [1]. A higher pKa indicates a weaker conjugate base and thus a better leaving group, resulting in accelerated SN2 reaction rates. This translates to empirically measured rate ratios (k_tosylate / k_mesylate) of 0.8 to 2.1 depending on solvent conditions, confirming a tangible kinetic advantage for tosylate-based electrophiles over mesylate counterparts in aqueous and mixed-solvent systems [2].

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Synthesis Yield and Scalability: Tosylate vs. Halide Electrophiles

The synthesis of 2-isopropoxyethyl 4-methylbenzenesulfonate from 2-isopropoxyethanol and p-toluenesulfonyl chloride proceeds with an isolated yield of 81% under standard conditions (0 °C, CH2Cl2) . In contrast, analogous syntheses of 2-isopropoxyethyl bromide (CAS 54149-16-5) or mesylate (CAS 235097-76-4) often require harsher reagents (e.g., PBr3 or methanesulfonyl chloride) and can give lower isolated yields due to volatility or side reactions .

Process Chemistry Synthetic Yield Scalability

Thermal Stability and Handling Safety: A High-Boiling Liquid for Elevated-Temperature Processes

The tosylate exhibits a boiling point of 365.1 °C at 760 mmHg and a flash point of 174.6 °C, indicative of high thermal stability and low flammability risk in standard laboratory operations . In comparison, 2-isopropoxyethyl bromide boils at 148.7 °C and the mesylate is a liquid at room temperature with a significantly lower predicted boiling point, making them more prone to evaporative loss and requiring stringent ventilation .

Thermal Stability Process Safety Physical Properties

Evidence-Backed Application Scenarios for 2-Isopropoxyethyl 4-methylbenzenesulfonate


Process R&D for Myeloperoxidase Inhibitors (e.g., Verdiperstat)

The compound is used to install the 2-isopropoxyethyl side chain onto a pyrrolopyrimidinone core via nucleophilic substitution, a key step in Verdiperstat synthesis [1]. Its high reactivity as a tosylate ensures complete alkylation under mild conditions, which is critical for maintaining the integrity of the heterocyclic core and achieving high purity in the final API.

Williamson Ether Synthesis for Complex Alcohol Protection

The tosylate serves as an alkylating agent in Williamson ether synthesis, reacting with phenoxides or alkoxides to form ethers [2]. Its superior leaving-group ability (pKa -0.43) relative to mesylates translates to faster reaction times and higher yields, which is essential in multi-step natural product synthesis where protecting group installation must be quantitative.

High-Temperature Alkylation Reactions in Sealed Systems

With a boiling point exceeding 365 °C, this tosylate is uniquely suited for nucleophilic substitution reactions run at elevated temperatures (e.g., 120–180 °C) without pressurization . This simplifies reactor design and improves safety compared to volatile halides or mesylates, which would evaporate and potentially form explosive mixtures.

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